molecular formula C7H13ClO B1525601 3-(Chloromethyl)cyclohexan-1-ol CAS No. 99419-63-3

3-(Chloromethyl)cyclohexan-1-ol

Cat. No. B1525601
CAS RN: 99419-63-3
M. Wt: 148.63 g/mol
InChI Key: CNBXMNAOXSVAFB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)cyclohexan-1-ol is an organic compound with the CAS Number: 99419-63-3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 3-(Chloromethyl)cyclohexan-1-ol is C7H13ClO . It has a molecular weight of 148.63 .


Physical And Chemical Properties Analysis

3-(Chloromethyl)cyclohexan-1-ol is a liquid at room temperature .

Scientific Research Applications

1. Solvent Applications in Organic Synthesis

3-(Chloromethyl)cyclohexan-1-ol has been explored in organic chemistry for its reactivity and solvent capabilities. For instance, Burton et al. (1988) demonstrated that cyclohexanones, closely related to 3-(Chloromethyl)cyclohexan-1-ol, react rapidly with certain compounds in acetonitrile to produce dichloromethylene compounds with high yield (Burton et al., 1988). This indicates a potential for 3-(Chloromethyl)cyclohexan-1-ol to be used in similar solvent applications.

2. Interactions with Biological Molecules

Cheng et al. (1972) studied the interaction of a compound structurally similar to 3-(Chloromethyl)cyclohexan-1-ol, specifically 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, with nucleic acids and proteins. Their research found significant binding to proteins, suggesting potential biomedical applications for structurally related compounds (Cheng et al., 1972).

3. Chemical Transformations and Catalysis

Further research into related cyclohexane compounds has shown their utility in various chemical transformations. For example, the work by Stultz et al. (2000) on the oxidation of cyclohexene and related compounds by ruthenium complexes could provide insights into potential catalytic applications of 3-(Chloromethyl)cyclohexan-1-ol (Stultz et al., 2000).

4. Polymer Science

In polymer science, the compound has potential applications. Yi et al. (1997) synthesized and characterized soluble polyimides from diamines containing cyclohexylidene moieties, similar in structure to 3-(Chloromethyl)cyclohexan-1-ol, indicating its potential use in the synthesis of novel polymers (Yi et al., 1997).

5. Synthesis of Novel Medicinal Compounds

Olomola et al. (2010) synthesized 3-(chloromethyl)coumarins for potential use as dual-action HIV-1 protease and reverse transcriptase inhibitors, highlighting the potential of similar compounds like 3-(Chloromethyl)cyclohexan-1-ol in medicinal chemistry (Olomola et al., 2010).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-(chloromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBXMNAOXSVAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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